Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13505150
InChI: InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1
SMILES: COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Molecular Formula: C19H21NO2
Molecular Weight: 295.4 g/mol

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC13505150

Molecular Formula: C19H21NO2

Molecular Weight: 295.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate -

Specification

Molecular Formula C19H21NO2
Molecular Weight 295.4 g/mol
IUPAC Name methyl (3S,4R)-1-benzyl-4-phenylpyrrolidine-3-carboxylate
Standard InChI InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m0/s1
Standard InChI Key CBOILEULVFQPKE-ZWKOTPCHSA-N
Isomeric SMILES COC(=O)[C@@H]1CN(C[C@H]1C2=CC=CC=C2)CC3=CC=CC=C3
SMILES COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3
Canonical SMILES COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate (C20H21NO2) features a pyrrolidine ring with three distinct substituents:

  • A benzyl group at position 1 (N-bound).

  • A phenyl group at position 4.

  • A methyl ester at position 3.

The "DL" designation indicates the racemic mixture of enantiomers at the stereogenic centers (C3 and C4). The molecular weight is 307.39 g/mol, and its structure allows for π-π interactions (via aromatic groups) and hydrogen bonding (via the ester moiety), which are critical for biological activity .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC20H21NO2
Molecular Weight307.39 g/mol
IUPAC NameMethyl 1-benzyl-4-phenylpyrrolidine-3-carboxylate
StereochemistryRacemic (DL) mixture
Aromatic SubstituentsBenzyl (C6H5CH2), Phenyl (C6H5)

Spectroscopic Characterization

While experimental spectral data for this compound is unavailable, analogous pyrrolidine derivatives exhibit characteristic signals:

  • 1H NMR: Protons on the pyrrolidine ring resonate between δ 1.5–3.5 ppm, while aromatic protons appear at δ 6.5–7.5 ppm.

  • 13C NMR: The ester carbonyl (C=O) typically appears near δ 170 ppm .

Synthesis Strategies

Retrosynthetic Analysis

The synthesis of methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate can be approached via:

  • Ring Formation: Cyclization of a linear precursor (e.g., γ-amino ester).

  • Substituent Introduction: Sequential alkylation/acylation to install benzyl, phenyl, and ester groups.

Stepwise Synthesis Protocol

A plausible pathway, inspired by WO2014206257A1 , involves:

Step 1: Preparation of Pyrrolidine Core

  • Starting Material: N-Benzyl-4-phenyl-3-carboxyproline.

  • Reaction: Esterification with methanol under acidic conditions (e.g., H2SO4) to yield the methyl ester .

Step 2: Resolution of Racemates

  • Chiral Separation: Use of chiral stationary-phase chromatography or enzymatic resolution to isolate enantiomers .

Step 3: Purification

  • Column Chromatography: Silica gel with ethyl acetate/hexane eluent.

  • Yield: Estimated 50–70% based on similar syntheses .

Applications in Medicinal Chemistry

Biological Target Interactions

The compound’s structure suggests potential interactions with:

  • GPCRs: Aromatic groups may bind to hydrophobic pockets.

  • Enzymes: Ester moiety could act as a hydrogen-bond acceptor.

Table 2: Hypothetical Pharmacological Profile

TargetInteraction MechanismPotential Indication
Serotonin Receptorsπ-π stacking with Trp residuesNeuropsychiatric disorders
ProteasesEster hydrolysis inhibitionAnticancer agents

Comparative Analysis with Analogues

Structural Analogues

  • Methyl 1-Benzyl-3-Phenylpyrrolidine-3-Carboxylate: Differs in phenyl group position (C3 vs. C4), altering steric and electronic profiles.

  • (3R,4S)-1-Benzyl-4-Phenylpyrrolidine-3-Carboxylic Acid: Lacks the methyl ester, reducing lipophilicity.

Table 3: Comparative Properties

CompoundLogP (Predicted)Water Solubility (mg/mL)
Methyl DL-1-benzyl-4-phenylpyrrolidine-3-carboxylate3.20.15
Methyl 1-benzyl-3-phenylpyrrolidine-3-carboxylate3.50.09

Future Directions

Research Opportunities

  • Enantioselective Synthesis: Development of asymmetric catalytic methods.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity .

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